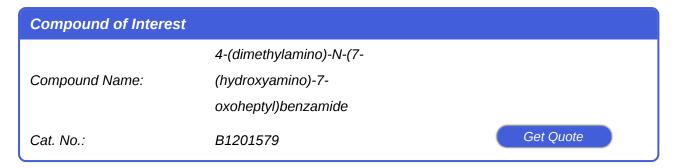


M 344: A Technical Guide to Safety, Handling, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

M 344 is a potent histone deacetylase (HDAC) inhibitor with demonstrated efficacy in various cancer cell lines. As a compound of significant interest in drug development and biomedical research, a thorough understanding of its safety profile, handling procedures, and experimental applications is paramount. This technical guide provides a comprehensive overview of M 344, consolidating available safety data, outlining detailed handling and storage protocols, and presenting its mechanism of action. The guide includes structured data tables for easy reference, detailed experimental methodologies, and visual diagrams of its signaling pathway and a representative experimental workflow to facilitate its safe and effective use in a research setting.

Compound Identification and Safety Data

M 344, also known as D 237, is a synthetic amide analog of trichostatin A. It functions as a potent inhibitor of histone deacetylases.

Physical and Chemical Properties



Property	Value	Reference
CAS Number	251456-60-7	[1]
Molecular Formula	C16H25N3O3	[2]
Molecular Weight	307.40 g/mol	[1]
Appearance	Solid	ChemicalBook Safety Data Sheet
Melting Point	161°C	ChemicalBook Safety Data Sheet
Solubility	Soluble in DMSO (~25 mg/ml), DMF (~25 mg/ml), and ethanol (~3 mg/ml). Soluble in DMSO at 10mg/mL, resulting in a clear solution.	[2] ChemicalBook Safety Data Sheet

Toxicological Data

Acute toxicity data for M 344 is not readily available in the public domain. However, it is noted to have relatively low toxicity in cell viability assays compared to other HDAC inhibitors like Trichostatin A (TSA).

Metric	Value	Reference
Acute Toxicity	No data available	ChemicalBook Safety Data Sheet
Skin Corrosion/Irritation	No data available	ChemicalBook Safety Data Sheet
Serious Eye Damage/Irritation	No data available	ChemicalBook Safety Data Sheet
Carcinogenicity (IARC)	Not identified as a probable, possible, or confirmed human carcinogen by IARC.	ChemicalBook Safety Data Sheet



Handling and Safety Protocols

Adherence to standard laboratory safety protocols is essential when handling M 344.

Personal Protective Equipment (PPE)

Equipment	Recommendation
Eye Protection	Wear appropriate protective eyeglasses or chemical safety goggles.
Hand Protection	Wear appropriate protective gloves to prevent skin exposure.
Body Protection	Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage

Procedure	Recommendation
Handling	Use only in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
Storage	Store in a tightly closed container. Keep away from heat and sources of ignition. Handle and store under an inert gas. For long-term storage, it is recommended to store at or below -20°C. Solid M 344 is stable for at least 12 months from the date of receipt when stored as directed. Aqueous solutions should not be stored for more than one day.[2]



First Aid Measures

Exposure Route	Procedure	Reference
Inhalation	Move the person into fresh air. If not breathing, give artificial respiration.	ChemicalBook Safety Data Sheet
Skin Contact	Wash off with soap and plenty of water.	ChemicalBook Safety Data Sheet
Eye Contact	Flush eyes with water as a precaution.	ChemicalBook Safety Data Sheet
Ingestion	Never give anything by mouth to an unconscious person. Rinse mouth with water.	ChemicalBook Safety Data Sheet

Spill and Disposal Procedures

Procedure	Recommendation
Spill	Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled substance and place it into a suitable, sealed container for disposal. Avoid generating dust.
Disposal	Dispose of in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

M 344 is a potent inhibitor of histone deacetylases (HDACs), with an IC50 of approximately 100 nM.[3][4] It exhibits a three-fold selectivity for HDAC6 over HDAC1.[1][2] By inhibiting HDACs, M 344 leads to an accumulation of acetylated histones (H3 and H4), which alters chromatin structure and gene expression.[5][6] This ultimately results in the induction of cell cycle arrest, primarily in the G0/G1 or G1 phase, and apoptosis in cancer cells.[5][7][8]

Key molecular events following M 344 treatment include the upregulation of the cyclindependent kinase inhibitor p21 and cyclin E, and an increase in the pro-apoptotic protein Bax,



while decreasing the levels of the anti-apoptotic protein XIAP.[8] M 344 has also been shown to be a potent activator of the NF-kB transcription factor.[8]

Figure 1: M 344 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving M 344.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of M 344 on cancer cell lines.[7]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of M 344 in culture medium. The final concentrations may range from 0.1 μM to 10 μM. A vehicle control (e.g., 0.1% DMSO) should be included.[7] Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of M 344 or the vehicle control.
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.[7]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 The proliferation of treated cells is expressed as a percentage relative to the vehicle control.
 [4]

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to assess M 344-induced cell cycle arrest.[5]



- Cell Treatment: Treat cells with the desired concentrations of M 344 (e.g., 1 μ M and 10 μ M) or a vehicle control for 24, 48, or 72 hours.[7]
- Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
- Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
- Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 μ L of a staining solution containing propidium iodide (50 μ g/mL) and RNase A (100 μ g/mL) in PBS.
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The proportions of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.[5]

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